O-Propyl-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
O-Propyl-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Potential of O-Alkylated Tyrosine Derivatives in Chemical Biology and Drug Discovery
L-tyrosine, a non-essential amino acid, serves as a fundamental building block for proteins and a precursor to vital biomolecules, including neurotransmitters and hormones.[1] Its phenolic hydroxyl group offers a versatile handle for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties. Among these, O-alkylated L-tyrosine analogs are emerging as valuable tools in chemical biology and as promising scaffolds in drug discovery. The introduction of an alkyl group to the phenolic oxygen can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn modulate its biological activity.
This technical guide provides a comprehensive overview of O-Propyl-L-tyrosine, a specific O-alkylated derivative of L-tyrosine. While this particular analog is not as extensively studied as some other tyrosine derivatives, its structural features suggest potential applications in various research areas. This guide will cover its chemical structure and properties, a proposed synthetic route, potential biological activities, and safety considerations, aiming to equip researchers and drug development professionals with the foundational knowledge to explore the potential of O-Propyl-L-tyrosine in their work. The exploration of such derivatives is driven by the quest for novel therapeutic agents, with related compounds being investigated as Mcl-1 inhibitors in cancer therapy and as 5HT2A receptor antagonists for nonalcoholic fatty liver disease.[2][3]
Chemical Structure and Physicochemical Properties
O-Propyl-L-tyrosine is an amino acid derivative in which the hydrogen of the phenolic hydroxyl group of L-tyrosine is replaced by a propyl group.
Chemical Structure:
Figure 1: 2D structure of O-Propyl-L-tyrosine.
Molecular Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-propoxyphenyl)propanoic acid | [4] |
| CAS Number | 32795-53-2 | [4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [4][5] |
| SMILES | CCCOC1=CC=C(CC(=O)O)C=C1 | [4] |
Predicted and Extrapolated Physicochemical Properties:
While experimental data for O-Propyl-L-tyrosine is limited, we can predict some of its properties based on its structure and data from related compounds. The introduction of the propyl group is expected to increase its lipophilicity compared to L-tyrosine.
| Property | Predicted/Extrapolated Value | Notes |
| Melting Point (°C) | Likely lower than L-tyrosine (>300 °C, decomposes) | The disruption of the hydrogen bonding network of the phenolic hydroxyl group should lower the melting point. |
| Solubility | Increased solubility in organic solvents (e.g., methanol, ethanol, DMSO) compared to L-tyrosine. Reduced solubility in water compared to L-tyrosine. | The increased hydrophobic character from the propyl group will favor solubility in less polar solvents. |
| Specific Optical Rotation ([α]D) | Expected to be a negative value in acidic solution, similar to L-tyrosine (-10.6° in 1 M HCl) | The L-configuration of the chiral center is retained. |
Synthesis of O-Propyl-L-tyrosine: A Proposed Experimental Protocol
A plausible synthetic route to O-Propyl-L-tyrosine involves the protection of the amino and carboxyl groups of L-tyrosine, followed by O-alkylation of the phenolic hydroxyl group, and subsequent deprotection. A general method for the O-alkylation of N-protected tyrosine has been described in the patent literature.[6]
Proposed Synthetic Scheme:
Figure 2: Proposed synthetic workflow for O-Propyl-L-tyrosine.
Step-by-Step Methodology:
-
Protection of L-tyrosine:
-
Esterification of the Carboxylic Acid: Suspend L-tyrosine in methanol and cool to 0°C. Add thionyl chloride dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the L-tyrosine methyl ester hydrochloride.
-
Protection of the Amino Group: Dissolve the L-tyrosine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete. Purify the resulting N-Boc-L-tyrosine methyl ester by column chromatography.[7][8]
-
-
O-Propylation of the Phenolic Hydroxyl Group:
-
Dissolve N-Boc-L-tyrosine methyl ester in an aprotic polar solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃), to the solution.
-
Add propyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Purify the product, N-Boc-O-propyl-L-tyrosine methyl ester, by column chromatography.
-
-
Deprotection to Yield O-Propyl-L-tyrosine:
-
Saponification of the Methyl Ester: Dissolve the purified N-Boc-O-propyl-L-tyrosine methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.
-
Removal of the Boc Protecting Group: Acidify the reaction mixture with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to simultaneously neutralize the carboxylate and remove the Boc group.
-
Purify the final product, O-Propyl-L-tyrosine, by recrystallization or ion-exchange chromatography.
-
Characterization of O-Propyl-L-tyrosine
Thorough characterization is essential to confirm the identity and purity of the synthesized O-Propyl-L-tyrosine.
Spectroscopic Data (Predicted):
-
¹H NMR (in D₂O):
-
Aromatic protons: Two doublets in the range of δ 6.8-7.2 ppm.
-
Alpha-proton (-CH(NH₂)-): A triplet or doublet of doublets around δ 3.8-4.2 ppm.
-
Beta-protons (-CH₂-Ar): Two doublets of doublets around δ 2.9-3.3 ppm.
-
Propyl group protons (-O-CH₂-CH₂-CH₃): A triplet around δ 3.9-4.1 ppm (O-CH₂), a sextet around δ 1.7-1.9 ppm (-CH₂-), and a triplet around δ 0.9-1.1 ppm (-CH₃).
-
-
¹³C NMR (in D₂O):
-
Carbonyl carbon: δ 175-180 ppm.
-
Aromatic carbons: Signals in the range of δ 115-160 ppm.
-
Alpha-carbon: δ 55-60 ppm.
-
Beta-carbon: δ 35-40 ppm.
-
Propyl group carbons: δ ~70 ppm (O-CH₂), δ ~22 ppm (-CH₂-), and δ ~10 ppm (-CH₃).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ ion at m/z 224.1281.
-
Potential Biological Activities and Research Applications
While direct biological data for O-Propyl-L-tyrosine is scarce, the activities of related O-alkylated tyrosine derivatives and other modified tyrosines provide a basis for hypothesizing its potential roles and applications.
Potential as a Research Tool:
-
Probing Amino Acid Transporters: The fluorinated analog, O-(3-[¹⁸F]fluoropropyl)-L-tyrosine, is taken up by amino acid transporters, suggesting that O-Propyl-L-tyrosine could be used as a non-radioactive competitor or substrate to study the function and specificity of these transporters.
-
Structure-Activity Relationship (SAR) Studies: O-Propyl-L-tyrosine can serve as a valuable tool in SAR studies to understand how the size and lipophilicity of the O-alkyl substituent on the tyrosine ring influence binding to a target protein or receptor.
Potential Therapeutic Applications:
-
Oncology: Given that some tyrosine derivatives are being explored as Mcl-1 inhibitors for their pro-apoptotic effects in cancer cells, O-Propyl-L-tyrosine could be investigated for similar activity.[2][9]
-
Metabolic Diseases: The involvement of serotonin receptors in hepatic lipid metabolism has led to the development of tyrosine derivatives as 5HT2A receptor antagonists for nonalcoholic fatty liver disease (NAFLD).[3] O-Propyl-L-tyrosine could be a candidate for similar investigations.
-
Neurological Disorders: As L-tyrosine is a precursor to neurotransmitters, O-alkylation could modulate its entry into the central nervous system and its subsequent metabolism, making O-Propyl-L-tyrosine a compound of interest for neurological research.
Safety and Handling
No specific toxicological data for O-Propyl-L-tyrosine is currently available. Therefore, it should be handled with the standard precautions for research chemicals of unknown toxicity. The safety data for the parent compound, L-tyrosine, can serve as a preliminary guide.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[10]
-
Storage: Store in a cool, dry place away from oxidizing agents. A storage temperature of 0-8 °C is recommended.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
First Aid Measures (Based on L-Tyrosine):
-
In case of skin contact: Wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Rinse mouth and seek medical advice.
Conclusion
O-Propyl-L-tyrosine represents an intriguing yet under-explored derivative of L-tyrosine. Its synthesis is achievable through standard organic chemistry techniques, and its structure suggests potential applications in diverse areas of biomedical research. This technical guide provides a foundational resource for scientists interested in synthesizing, characterizing, and evaluating the biological potential of O-Propyl-L-tyrosine. Further investigation into its physicochemical properties, biological activities, and safety profile is warranted to fully unlock its potential as a research tool and a scaffold for the development of novel therapeutics.
References
-
SpectraBase. L-Tyrosine, N,o-di(N-propyl)-, ethyl ester - Optional[13C NMR]. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT 2A receptor antagonists for nonalcoholic fatty liver disease. Available from: [Link]
-
SpectraBase. L-Tyrosine, N,N-di(2-methylpropyl)-, ethyl ester - Optional[13C NMR]. Available from: [Link]
-
SpringerLink. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Available from: [Link]
-
PubMed. Synthesis and characterization of L-tyrosine-conjugated quaternary ammonium salt chitosan and their cytocompatibility as a potential tissue engineering scaffold. Available from: [Link]
-
Royal Society of Chemistry. Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. Available from: [Link]
-
ResearchGate. Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. Available from: [Link]
-
ACS Publications. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available from: [Link]
- Google Patents. Production method of O-substituted tyrosine compound.
-
Molecular Omics. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Available from: [Link]
-
Wikipedia. Tyrosine. Available from: [Link]
-
PubMed. Protein tyrosine-O-sulfation analysis by exhaustive product ion scanning with minimum collision offset in a NanoESI Q-TOF tandem mass spectrometer. Available from: [Link]
-
Semantic Scholar. Synthesis, biological evaluation and SAR analysis of O-alkylated analogs of quercetin for anticancer. Available from: [Link]
-
PNAS. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Available from: [Link]
-
BMRB. BMRB entry bmse000051 - L-Tyrosine. Available from: [Link]
-
OMLC. Tyrosine. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Ajinomoto. SAFETY DATA SHEET: L-TYROSINE. Available from: [Link]
-
WebMD. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]
-
ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Available from: [Link]
-
PubMed. Mass spectrometric analysis of protein tyrosine nitration in aging and neurodegenerative diseases. Available from: [Link]
-
Science Alert. Kinetic and Mechanism Studies of the Reaction Between L-Tyrosine and Iodine on the Basis of UV-Vis Spectrophotometric Method. Available from: [Link]
-
PubChem. L-prolyl-L-tyrosine. Available from: [Link]
-
PubChem. L-Tyrosine, propyl ester. Available from: [Link]
-
PubChem. 5-Oxo-L-prolyl-L-tyrosine. Available from: [Link]
-
PubMed. On the chemical iodination of tyrosine with protein sulfenyl iodide and sulfenyl periodide derivatives. The behaviour of the thiol protein-iodine systems. Available from: [Link]
Sources
- 1. L-Tyrosine in Cell Culture [sigmaaldrich.cn]
- 2. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Propyl-L-tyrosine 95% | CAS: 32795-53-2 | AChemBlock [achemblock.com]
- 5. L-Tyrosine, propyl ester | C12H17NO3 | CID 13783289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. Boc-Tyr-OMe 97 4326-36-7 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
